
N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as FTPS, is a selective and potent inhibitor of the enzyme geranylgeranyl diphosphate synthase (GGPPS). GGPPS is a crucial enzyme in the post-translational modification of small GTPases, which are involved in various cellular processes such as cell growth, differentiation, and signal transduction. The inhibition of GGPPS by FTPS has potential applications in cancer therapy and other diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research into related furanyl benzenesulfonamide compounds involves innovative synthesis techniques, including gold(I)-catalyzed cascade reactions and metal-free domino reactions. These methods facilitate the efficient generation of complex molecules from simpler substrates, highlighting the versatility of these compounds in chemical synthesis (Wang et al., 2014); (Cui et al., 2018).
Characterization and Structural Analysis : Detailed structural analysis and characterization of benzenesulfonamide derivatives reveal the importance of intermolecular interactions in determining the properties and reactivity of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules (Bats et al., 2001).
Potential Applications in Material Science and Biology
Catalysis and Chemical Reactions : Certain derivatives have been explored for their catalytic roles in chemical reactions, such as transfer hydrogenation, showcasing their potential utility in synthetic chemistry and industrial processes. This research indicates the possibility of using such compounds in the development of new catalytic methods (Ruff et al., 2016).
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-10(8-12-5-3-7-21-12)18-22(19,20)13-6-2-4-11(9-13)14(15,16)17/h2-7,9-10,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYWXTJVAWEXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

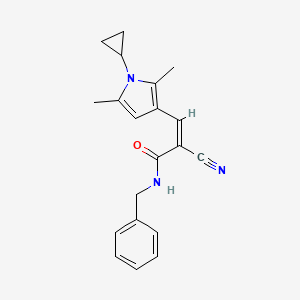
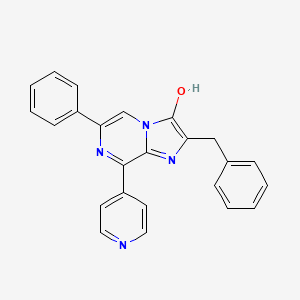

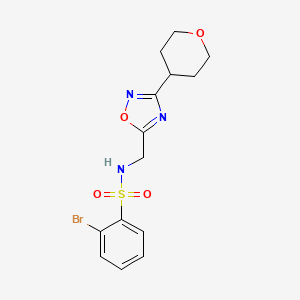
![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

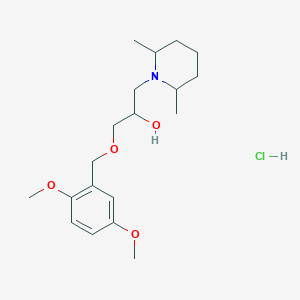

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)
![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)
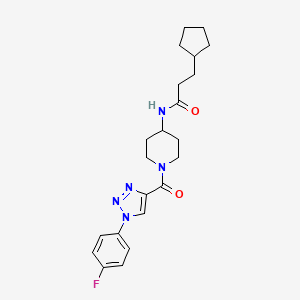
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)
